molecular formula C13H14N6 B255306 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile

2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile

Cat. No. B255306
M. Wt: 254.29 g/mol
InChI Key: HUDRYINPZGCVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile, also known as JNK-IN-8, is a small molecule inhibitor that selectively targets the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile selectively inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the phosphorylation of downstream targets, such as c-Jun and ATF-2, which are involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related genes. In neurons, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile protects against oxidative stress-induced cell death by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes. In inflammation-related diseases, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the JNK pathway.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile in lab experiments is its high selectivity for the JNK pathway, which allows for precise targeting of this pathway without affecting other MAPK pathways. However, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has some limitations, including its low solubility in water and its relatively low potency compared to other JNK inhibitors, such as SP600125.

Future Directions

There are several future directions for the research and development of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile. One potential direction is the optimization of its synthesis method to improve its yield and potency. Another direction is the development of more potent and selective JNK inhibitors based on the structure of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile. Additionally, further research is needed to investigate the potential therapeutic applications of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile in various diseases, including cancer, neurodegenerative diseases, and inflammation-related diseases.

Synthesis Methods

The synthesis of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile involves a multistep process that starts with the reaction of 2-aminonicotinic acid with butylamine to form 2-amino-6-butylaminonicotinic acid. This intermediate is then reacted with acetic anhydride to form the corresponding N-acetyl derivative, which is subsequently treated with sodium cyanide to yield 2-amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile. The overall yield of this process is around 10%.

Scientific Research Applications

2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been extensively studied in various scientific research fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurodegenerative disease research, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to protect neurons from oxidative stress and prevent the development of Alzheimer's disease. In inflammation research, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation-related diseases, such as rheumatoid arthritis.

properties

Product Name

2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

2-amino-6-(butylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H14N6/c1-2-3-6-18-13-11(8-16)9(4-5-14)10(7-15)12(17)19-13/h2-4,6H2,1H3,(H3,17,18,19)

InChI Key

HUDRYINPZGCVCT-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N

Canonical SMILES

CCCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N

Origin of Product

United States

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